molecular formula C13H11NOS B12603836 [5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile CAS No. 649569-60-8

[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile

Cat. No.: B12603836
CAS No.: 649569-60-8
M. Wt: 229.30 g/mol
InChI Key: OTUPJBZJRXIZAP-UHFFFAOYSA-N
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Description

[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile is a heterocyclic compound that features a thiophene ring substituted with a methoxyphenyl group and an acetonitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. For instance, the Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene can be employed to synthesize thiophene derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound under controlled conditions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, thiophene derivatives are investigated for their potential as enzyme inhibitors and receptor ligands. They exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Medicine

In medicine, thiophene derivatives are explored for their therapeutic potential. Compounds containing the thiophene ring have been found to possess significant pharmacological activities, making them candidates for drug development .

Industry

In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to their excellent electronic properties .

Mechanism of Action

The mechanism of action of [5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit specific biological activities and makes it a valuable building block in organic synthesis .

Properties

CAS No.

649569-60-8

Molecular Formula

C13H11NOS

Molecular Weight

229.30 g/mol

IUPAC Name

2-[5-(4-methoxyphenyl)thiophen-3-yl]acetonitrile

InChI

InChI=1S/C13H11NOS/c1-15-12-4-2-11(3-5-12)13-8-10(6-7-14)9-16-13/h2-5,8-9H,6H2,1H3

InChI Key

OTUPJBZJRXIZAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CS2)CC#N

Origin of Product

United States

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